molecular formula C14H8N4O5 B11618356 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B11618356
M. Wt: 312.24 g/mol
InChI Key: GGHFDKIGDQKBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with nitrophenyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-nitrobenzonitrile with 4-nitrobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 3-(3-Aminophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of nitro groups and the oxadiazole ring can impart biological activity, making it a candidate for drug discovery and development.

Industry

In materials science, this compound can be used in the design of new materials with specific properties, such as fluorescence or conductivity. These materials can have applications in electronics, sensors, and other advanced technologies.

Mechanism of Action

The mechanism by which 3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-Phenyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
  • 3-(4-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

3-(3-Nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific positioning of the nitro groups on the phenyl rings. This positioning can influence the compound’s reactivity and properties, making it distinct from other oxadiazoles with different substitution patterns.

Properties

Molecular Formula

C14H8N4O5

Molecular Weight

312.24 g/mol

IUPAC Name

3-(3-nitrophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H8N4O5/c19-17(20)11-6-4-9(5-7-11)14-15-13(16-23-14)10-2-1-3-12(8-10)18(21)22/h1-8H

InChI Key

GGHFDKIGDQKBMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.